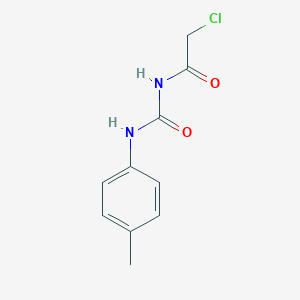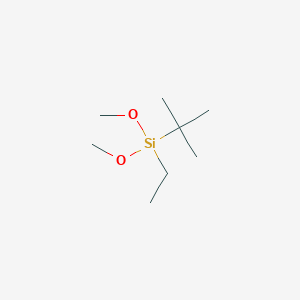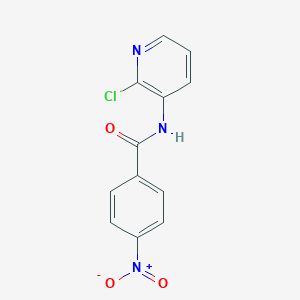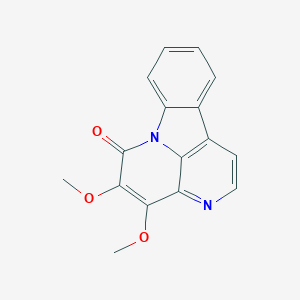
1-Bromo-2,4,5-triisopropylbenzene
Vue d'ensemble
Description
1-Bromo-2,4,5-triisopropylbenzene is an organic compound with the molecular formula C15H23Br. It is a derivative of benzene, where three hydrogen atoms are replaced by isopropyl groups and one hydrogen atom is replaced by a bromine atom. This compound is known for its applications in organic synthesis and serves as a building block in the preparation of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4,5-triisopropylbenzene can be synthesized through the bromination of 2,4,5-triisopropylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,4,5-triisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 2,4,5-triisopropylphenol, 2,4,5-triisopropylbenzonitrile, or 2,4,5-triisopropylaniline.
Oxidation: Formation of 2,4,5-triisopropylbenzyl alcohol or 2,4,5-triisopropylbenzaldehyde.
Reduction: Formation of 2,4,5-triisopropylbenzene.
Applications De Recherche Scientifique
1-Bromo-2,4,5-triisopropylbenzene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions such as Suzuki and Heck reactions.
Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals
Mécanisme D'action
The mechanism by which 1-Bromo-2,4,5-triisopropylbenzene exerts its effects involves the interaction of the bromine atom with nucleophiles or electrophiles in various chemical reactions. The isopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,4,6-triisopropylbenzene
- 1-Bromo-2,6-diisopropylbenzene
- 1-Bromo-3,5-di-tert-butylbenzene
- 2-Bromomesitylene
Comparison: 1-Bromo-2,4,5-triisopropylbenzene is unique due to the specific positioning of the isopropyl groups, which affects its reactivity and steric properties. Compared to 1-Bromo-2,4,6-triisopropylbenzene, the 2,4,5-isomer may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic and steric effects of the substituents .
Propriétés
IUPAC Name |
1-bromo-2,4,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-9(2)12-7-14(11(5)6)15(16)8-13(12)10(3)4/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJFHOJQLRVTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C(C)C)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B169041.png)












